molecular formula C26H22N4O4 B11197396 2-(4-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide

2-(4-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide

Cat. No.: B11197396
M. Wt: 454.5 g/mol
InChI Key: ZKMQJFDUOMMOSH-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazoloquinoline carboxamide class, characterized by a fused pyrazole-quinoline core substituted with methoxyphenyl groups and a carboxamide side chain. Its structure includes a 4-methoxyphenyl group at position 2 of the pyrazoloquinoline system and an N-[(2-methoxyphenyl)methyl]carboxamide at position 6. The methoxy substituents likely influence its electronic properties and solubility, while the carboxamide moiety may enhance binding to biological targets through hydrogen bonding .

Properties

Molecular Formula

C26H22N4O4

Molecular Weight

454.5 g/mol

IUPAC Name

2-(4-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide

InChI

InChI=1S/C26H22N4O4/c1-33-19-10-8-18(9-11-19)30-26(32)21-15-27-22-12-7-16(13-20(22)24(21)29-30)25(31)28-14-17-5-3-4-6-23(17)34-2/h3-13,15,29H,14H2,1-2H3,(H,28,31)

InChI Key

ZKMQJFDUOMMOSH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCC5=CC=CC=C5OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazoloquinoline Core: The initial step involves the formation of the pyrazoloquinoline core through a cyclization reaction. This can be achieved by reacting an appropriate quinoline derivative with a hydrazine derivative under acidic or basic conditions.

    Introduction of Methoxyphenyl Groups: The methoxyphenyl groups are introduced through electrophilic aromatic substitution reactions. This step may involve the use of methoxybenzene derivatives and suitable catalysts.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction. This can be achieved by reacting the intermediate compound with an appropriate amine derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can be performed to introduce different functional groups into the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, suitable solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield amine derivatives.

Scientific Research Applications

2-(4-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: It is used in the development of new materials, such as polymers and dyes, and in the optimization of industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating the activity of receptors, such as G-protein-coupled receptors, to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the expression of genes involved in various physiological and pathological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Modifications on the Pyrazoloquinoline Core

Compound A: 2-(4-Methoxyphenyl)-N-[(2-methoxyphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide. Compound B: 2-(4-Chlorophenyl)-N-[(2-methoxyphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide .

Feature Compound A Compound B
Substituent at C2 4-Methoxyphenyl 4-Chlorophenyl
Electronic Effects Electron-donating (-OCH₃) Electron-withdrawing (-Cl)
Lipophilicity (logP)* Lower Higher
Potential Bioactivity Enhanced solubility Increased membrane permeability

*Predicted based on substituent properties.

The chloro group in Compound B may improve membrane permeability but reduce solubility compared to the methoxy group in Compound A. Chlorinated analogs are often prioritized in drug discovery for enhanced metabolic stability .

Heterocyclic Core Variations

Compound C : 5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide .

Feature Compound A Compound C
Core Structure Pyrazolo[4,3-c]quinoline Thiazolo[3,2-a]pyrimidine
Key Substituents Dual methoxyphenyl Single methoxyphenyl
Carboxamide Position C8 C6
Bioactivity Unknown Unreported, but thiazolo-pyrimidines are explored for kinase inhibition .

Simplified Pyrazole Analogs

Compound D : N-(2-Hydroxyethyl)-5-(4-methoxyphenyl)-4H-pyrazole-3-carboxamide .

Feature Compound A Compound D
Core Structure Pyrazoloquinoline Monocyclic pyrazole
Substituents Dual methoxyphenyl Single methoxyphenyl
Side Chain N-Benzyl carboxamide N-Hydroxyethyl carboxamide
Solubility Moderate (aromatic core) High (polar -OH group)

Compound D’s simplified structure highlights the role of the quinoline core in Compound A for extended planar interactions, which could enhance target binding but reduce solubility .

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